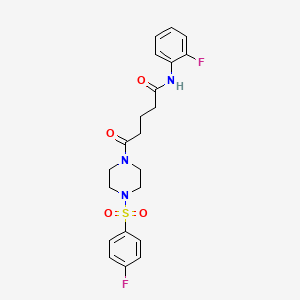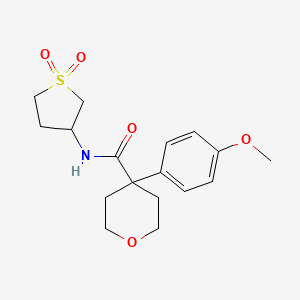
(4-Hydroxy-6-methoxyquinolin-3-yl)(4-phenylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Hydroxy-6-methoxyquinolin-3-yl)(4-phenylpiperazin-1-yl)methanone is a complex organic compound that features a quinoline core substituted with hydroxy and methoxy groups, and a piperazine ring substituted with a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-6-methoxyquinolin-3-yl)(4-phenylpiperazin-1-yl)methanone typically involves multi-step organic reactions. The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. The piperazine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Hydroxy-6-methoxyquinolin-3-yl)(4-phenylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The quinoline ring can be reduced under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a quinolone derivative.
Reduction: Formation of a tetrahydroquinoline derivative.
Substitution: Formation of various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Hydroxy-6-methoxyquinolin-3-yl)(4-phenylpiperazin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (4-Hydroxy-6-methoxyquinolin-3-yl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function, while the piperazine ring can interact with various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine.
Piperazine Derivatives: Compounds like piperazine citrate and fluphenazine.
Uniqueness
(4-Hydroxy-6-methoxyquinolin-3-yl)(4-phenylpiperazin-1-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a piperazine ring makes it a versatile scaffold for drug development and other applications.
Eigenschaften
Molekularformel |
C21H21N3O3 |
|---|---|
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
6-methoxy-3-(4-phenylpiperazine-1-carbonyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C21H21N3O3/c1-27-16-7-8-19-17(13-16)20(25)18(14-22-19)21(26)24-11-9-23(10-12-24)15-5-3-2-4-6-15/h2-8,13-14H,9-12H2,1H3,(H,22,25) |
InChI-Schlüssel |
LLHZNVYUVYJHPY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B12172173.png)
![5-(4-Chlorophenyl)-4-{4-[(3,4-dichlorophenyl)sulfonyl]piperazin-1-yl}thieno[2,3-d]pyrimidine](/img/structure/B12172192.png)
![N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide](/img/structure/B12172193.png)
![N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B12172204.png)
![5-Chloro-7-[(5-chloro-8-hydroxyquinolin-7-yl)(4-chlorophenyl)methyl]quinolin-8-ol](/img/structure/B12172212.png)
![7-[Morpholin-4-yl(phenyl)methyl]quinolin-8-ol](/img/structure/B12172219.png)
![2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide](/img/structure/B12172223.png)
methanone](/img/structure/B12172225.png)

![N-[2-(1H-indol-1-yl)ethyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide](/img/structure/B12172240.png)
![N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B12172245.png)

![2-[3-methyl-2-oxo-1(2H)-quinoxalinyl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B12172251.png)
![[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone](/img/structure/B12172253.png)
